molecular formula C9H9BrN2O2 B3266933 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one CAS No. 439687-95-3

5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one

Cat. No.: B3266933
CAS No.: 439687-95-3
M. Wt: 257.08 g/mol
InChI Key: YSVWRQIAOSBFEB-UHFFFAOYSA-N
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Description

5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a chemically synthesized small molecule that serves as a versatile building block in organic synthesis and medicinal chemistry research. This compound features a pyrrolo[1,2-c]pyrimidinone core, a privileged scaffold in drug discovery known for its wide range of biological activities. The presence of a bromine atom at the 5-position makes it an excellent substrate for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing researchers to introduce diverse carbon or nitrogen-based substituents . Concurrently, the methoxymethyl group at the 2-position can influence the molecule's electronic properties and metabolic stability, or serve as a synthetic handle for further functionalization. Compounds based on the pyrrolopyrimidine structure have been investigated for their potential use in the treatment of viral diseases and as antitumor agents . Specifically, research into similar 5-alkyl-substituted pyrrolo[2,3-d]pyrimidines has demonstrated their potency as inhibitors of enzymes like dihydrofolate reductase (DHFR), a validated target in infectious disease and oncology . As such, this brominated derivative is a valuable intermediate for constructing novel compound libraries aimed at screening for therapeutic activity against various pathological targets. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-14-6-11-4-3-8-7(10)2-5-12(8)9(11)13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVWRQIAOSBFEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCN1C=CC2=C(C=CN2C1=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one typically involves the bromination of a pyrrolo[1,2-c]pyrimidine precursor followed by the introduction of a methoxymethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The methoxymethyl group can be introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromine atom in 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methoxymethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the compound can occur at the pyrimidine ring, potentially leading to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

    Substitution: Formation of 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives with various substituents replacing the bromine atom.

    Oxidation: Formation of 2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one aldehyde or carboxylic acid derivatives.

    Reduction: Formation of dihydropyrrolo[1,2-c]pyrimidin-1(2H)-one derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including its role as an inhibitor of certain enzymes or as a ligand for specific receptors.

Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: In the industrial sector, the compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism of action of 5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain kinases or bind to nucleic acids, thereby affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of 5-bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one, we compare it with three classes of analogs:

Pyrrolo[1,2-c]pyrimidinone derivatives with varying substituents

Brominated heterocycles with related scaffolds

Methoxymethyl-substituted heterocycles

Table 1: Key Properties of Selected Analogous Compounds
Compound Name Molecular Formula Substituents Molecular Mass (g/mol) Reactivity Notes
This compound C₉H₉BrN₂O₂ 5-Br, 2-(methoxymethyl) 257.087 High electrophilicity at C5; moderate solubility
5-Chloro-2-(hydroxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one C₈H₈ClN₂O₂ 5-Cl, 2-(hydroxymethyl) 214.622 Lower electrophilicity; higher polarity due to -OH
2-Methylpyrrolo[1,2-c]pyrimidin-1(2H)-one C₇H₈N₂O 2-CH₃ 148.153 Reduced steric hindrance; limited functionalization potential
Pyrrolo[3,2-c]carbazole derivatives (e.g., Hexahydropyrido[4′,3’:4,5]pyrrolo[3,2-c]carbazole) C₁₈H₁₈N₂O Fused carbazole-pyridine 278.356 Complex scaffold; reactivity influenced by fused rings and substituents
Substituent Effects on Reactivity
  • Bromine vs. Chlorinated analogs (e.g., 5-chloro derivatives) require harsher conditions for similar transformations .
  • Methoxymethyl vs. Hydroxymethyl : The methoxymethyl group enhances lipophilicity while maintaining moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Hydroxymethyl analogs, by contrast, are more hydrophilic but prone to oxidation or hydrogen bonding, which may complicate purification .
Scaffold-Dependent Behavior
  • Pyrrolo[1,2-c]pyrimidinone vs. Pyrrolo[3,2-c]carbazole: The pyrrolo[1,2-c]pyrimidinone scaffold in the target compound is less sterically hindered than fused carbazole-pyridine systems (e.g., hexahydropyrido-carbazole derivatives). This difference impacts synthetic accessibility and regioselectivity in functionalization reactions. For example, carbazole derivatives may undergo unexpected rearrangements under reductive conditions, as observed in studies where zinc/acetic acid reduction led to fused-ring products .
Thermal and Solubility Profiles
  • Thermal Stability: Brominated pyrrolopyrimidinones generally exhibit higher thermal stability (>200°C) compared to iodinated analogs, which may decompose at lower temperatures due to weaker C-I bonds.
  • Solubility: The methoxymethyl group confers improved solubility in chloroform and acetone compared to non-polar alkyl substituents (e.g., methyl or ethyl groups).

Biological Activity

5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one is a heterocyclic compound with significant potential in medicinal chemistry. Characterized by its unique pyrrolo-pyrimidine structure, this compound has garnered attention for its biological activity, particularly in the context of cancer research and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈BrN₃O, and it possesses a CAS number of 439687-95-3. The compound features a bromine atom at the 5-position and a methoxymethyl group at the 2-position of the pyrrolo ring. This structural configuration contributes to its reactivity and biological properties.

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The bromine atom's electrophilic nature allows it to participate in nucleophilic substitution reactions, which may lead to the formation of biologically active derivatives.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain kinases involved in cancer progression. For instance, modifications to the pyrrolo-pyrimidine core can significantly affect binding properties and biological activity.
  • Anticancer Potential : The compound shows promise as a lead candidate for developing therapeutics targeting cancer due to its structural features that allow for modifications enhancing efficacy and selectivity against specific biological targets.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameUnique Features
This compound Contains both bromine and methoxymethyl groups
5-Chloro-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one Chlorine instead of bromine
6-Bromo-4-(methoxy)quinazolin-2(1H)-one Different core structure (quinazoline)
4-Amino-5-bromo-6-methoxyquinazoline Amino group addition alters reactivity

The presence of both bromine and methoxymethyl groups in this compound confers distinct chemical reactivity and potential biological activity not observed in its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related pyrrolo-pyrimidine derivatives. For example:

  • Inhibition Studies : Research has shown that dihydropyrazolopyrimidines can serve as potent inhibitors for I(Kur) current with selectivity over hERG channels. The structure-function relationship indicates that specific substitutions can enhance selectivity and potency against target enzymes .
  • Therapeutic Applications : Ongoing studies aim to evaluate the anticancer efficacy of pyrrolo-pyrimidine derivatives in preclinical models. The modifications on the core structure are crucial for optimizing pharmacokinetic properties and therapeutic outcomes .
  • Synthetic Approaches : The synthesis of this compound typically involves multi-step organic reactions, including bromination followed by methoxymethylation. These synthetic routes are essential for producing compounds with desired biological activities .

Q & A

Q. What in vitro models evaluate tyrosine kinase inhibition by pyrrolo[1,2-c]pyrimidines?

  • Methodological Answer : Cell-free kinase assays (e.g., EGFR or VEGFR2) measure IC50_{50} values. Cancer cell lines (e.g., MCF-7) treated with derivatives assess antiproliferative effects (via MTT assays). Structural analogs with IC50_{50} < 1 μM show promise for in vivo testing .

Tables for Key Data

Parameter Optimal Conditions Reference
Solvent for cycloadditionAcetone (yields 65–85%)
Reaction temperatureRoom temperature (20–25°C)
Purification methodSilica gel chromatography (EtOAc/hexane)
HRMS confirmation (M+H)+^+297.02 (theoretical for C10_{10}H10_{10}BrN3_{3}O)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one
Reactant of Route 2
5-Bromo-2-(methoxymethyl)pyrrolo[1,2-c]pyrimidin-1(2H)-one

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